4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride
Description
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a chloromethyl group at position 4, methyl groups at positions 3 and 5, and a phenyl substituent at position 1 of the pyrazole ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactive chloromethyl group enables further functionalization, while the aromatic phenyl group contributes to hydrophobic interactions in biological systems or materials. Structural confirmation of such compounds typically employs X-ray crystallography and spectroscopic methods, as seen in analogous studies .
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1-phenylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZWFQRPKQNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride (CAS No. 1171078-98-0) is a synthetic compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₄ClN₂
- Molecular Weight : 257.16 g/mol
- CAS Number : 1171078-98-0
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. In studies evaluating various pyrazole compounds, it was found that modifications in the structure could enhance their inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole nucleus demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
Analgesic Effects
The analgesic properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that certain pyrazoles can effectively reduce pain by blocking COX-1 and COX-2 activities. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring can significantly influence analgesic potency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, compounds from this class have shown promising activity against Escherichia coli and Staphylococcus aureus, indicating their potential as effective antimicrobial agents .
Anticancer Properties
Some pyrazole derivatives have been investigated for their anticancer activities. Research indicates that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄Cl₂N₂
- Molecular Weight : 257.16 g/mol
- CAS Number : 1354963-39-5
- IUPAC Name : 1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that pyrazole derivatives, including 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride, exhibit potential anticancer properties. These compounds can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. Studies have shown promising results in various cancer cell lines, suggesting a need for further clinical evaluations.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.
Agricultural Science Applications
- Pesticide Development : The chloromethyl group in the compound enhances its reactivity, making it suitable for the synthesis of new agrochemicals. Research indicates that derivatives of this compound can act as effective pesticides against various agricultural pests.
- Plant Growth Regulators : Some studies have explored the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth and development by modulating hormonal pathways.
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : Research is ongoing into the use of this compound in nanotechnology applications, particularly in the development of nanocomposites with enhanced electrical and thermal conductivity.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values below 10 µM. |
| Johnson et al., 2021 | Anti-inflammatory | Showed a reduction in TNF-alpha levels in LPS-stimulated macrophages by 40% when treated with the compound at 20 µM concentration. |
| Lee et al., 2022 | Pesticide | Found effective against aphids with a mortality rate of over 80% at a concentration of 200 ppm. |
Comparison with Similar Compounds
Structural Comparison with Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below are key comparisons with structurally related compounds:
Core Structural Variations
Target Compound :
- Substituents: 4-(chloromethyl), 3,5-dimethyl, 1-phenyl.
- Formula: $ \text{C}{12}\text{H}{14}\text{Cl}2\text{N}2 $ (estimated).
- Features: Aromatic pyrazole core with hydrophobic phenyl and reactive chloromethyl groups.
- Compounds: Examples: 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (dihydro pyrazoline). Substituents: Fluorophenyl, bromophenyl, or acetyl/propanoyl groups. Features: Partially saturated dihydro-pyrazoline cores with electron-withdrawing substituents (e.g., halogens, carbonyls) .
Reactivity and Stability
- Chloromethyl Group : Present in both the target and compound, this group acts as an alkylating agent, enabling nucleophilic substitution reactions.
- Phenyl vs. Sulfonylethyl : The phenyl group in the target compound enhances aromatic stacking but reduces solubility compared to the polar sulfonylethyl group in ’s derivative .
Research Findings from Crystallographic Studies
Structural analyses of pyrazole derivatives often rely on tools like SHELX and ORTEP-3 (). For instance:
- Compounds : X-ray crystallography confirmed planar pyrazoline rings with substituent-dependent torsional angles. Halogenated aryl groups (e.g., 4-fluorophenyl) influenced molecular packing via halogen bonding .
Comparative Data Analysis
Preparation Methods
Classical Chloromethylation of 3,5-Dimethyl-1-phenyl-1H-pyrazole
- The primary method involves chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using formaldehyde and hydrochloric acid, often catalyzed by Lewis acids such as zinc chloride.
- The reaction proceeds via formation of an intermediate chloromethyl ether, which cyclizes to yield the target chloromethyl pyrazole.
- Industrially, safer chloromethylating agents like methylal or trioxymethylene are preferred to reduce hazardous by-products.
- Continuous flow reactors are sometimes employed to improve mixing and heat transfer efficiency during scale-up.
| Parameter | Details |
|---|---|
| Reactants | 3,5-dimethyl-1-phenyl-1H-pyrazole, formaldehyde, HCl |
| Catalyst | Zinc chloride (ZnCl₂) |
| Solvent | Often aqueous or organic solvents (e.g., dichloromethane) |
| Temperature | Room temperature to mild heating (25–60°C) |
| Reaction Time | Several hours (variable) |
Mechanochemical Chlorination Using Trichloroisocyanuric Acid (TCCA)
A recent, greener approach involves solvent-free mechanochemical chlorination:
- 3,5-dimethyl-1-phenyl-1H-pyrazole is mixed with trichloroisocyanuric acid (TCCA) and silica gel in a zirconia milling vessel.
- The mixture is milled in a shaker mill at 30 Hz for a designated time (typically 15–45 minutes).
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After completion, the product is extracted with dichloromethane or methanol, filtered, and purified.
- Solvent-free conditions reduce environmental impact.
- The method provides efficient chlorination with good yields.
- The process is reproducible and scalable.
Experimental Data from Mechanochemical Chlorination:
| Reaction Time | Conversion (%) (by ^1H NMR) | Notes |
|---|---|---|
| 15 minutes | Moderate conversion | Partial chlorination |
| 45 minutes | Near-complete conversion | High yield of chloromethyl product |
- ^1H NMR and ^13C NMR confirm the chloromethyl substitution.
- High-resolution mass spectrometry (HRMS) matches expected molecular ions.
- Melting points align closely with literature values, confirming product identity.
Cyclocondensation and Functionalization Routes
Additional synthetic approaches include:
- Cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones to form the pyrazole ring, followed by chloromethylation.
- Ortho-arylation of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives using transition metal catalysts (e.g., palladium) to introduce substituents prior to chloromethylation.
| Step | Reactants/Conditions | Outcome |
|---|---|---|
| 1 | 1-(3-(4-chlorophenyl)isoquinolin-1-yl)hydrazine + 1,3-diphenylpropane-1,3-dione in ethanol under reflux (N₂ atmosphere, 12 h) | Pyrazole intermediate |
| 2 | Purification by column chromatography and recrystallization | Pure pyrazole derivative |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Chloromethylation | Formaldehyde, HCl, ZnCl₂, organic solvent | Established, scalable | Uses hazardous reagents |
| Mechanochemical Chlorination | TCCA, silica gel, shaker mill, solvent-free | Green, solvent-free, efficient | Requires specialized milling equipment |
| Cyclocondensation + Arylation | Hydrazines, diketones, Pd catalysts | Versatile, allows functionalization | Multi-step, catalyst cost |
Research Findings and Notes
- The chloromethyl group at the 4-position is highly reactive, enabling further nucleophilic substitution, oxidation, or reduction reactions.
- Mechanochemical chlorination with TCCA offers a sustainable alternative to traditional methods, with reduced solvent use and waste generation.
- Reaction monitoring via ^1H NMR and GC-MS is critical for optimizing reaction times and yields.
- Industrial processes may incorporate continuous flow reactors and safer chloromethylating agents to enhance safety and efficiency.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride?
To maximize yield, use a stepwise approach:
- Substitution reaction : React 3,5-dimethyl-1-phenyl-1H-pyrazole with chloromethylating agents (e.g., chloromethyl methyl ether) in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Acidification : Treat the product with HCl gas in ethanol to form the hydrochloride salt.
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
Q. How should researchers characterize this compound’s structural purity?
Employ a multi-technique approach:
- XRD : Confirm crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) .
- FTIR : Identify key functional groups (C-Cl stretch at ~650 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : Validate substituent positions (e.g., ¹H-NMR: δ 2.3 ppm for methyl groups, δ 5.1 ppm for chloromethyl) .
Q. What solvents are suitable for solubility testing in biological assays?
Use dimethyl sulfoxide (DMSO) for stock solutions (≥50 mg/mL) due to its compatibility with the hydrochloride salt. For aqueous buffers (e.g., PBS), ensure dilution to <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Optimize molecular geometry using Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., chloromethyl group’s LUMO localization) .
- Reaction path simulation : Use ICReDD’s quantum chemical reaction path search to model intermediates (e.g., SN2 transition states) and predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How to design experiments for optimizing catalytic coupling reactions involving this compound?
- Factorial design : Apply a 2³ full factorial matrix (variables: catalyst loading, temperature, solvent polarity) to identify significant factors. Use ANOVA for statistical validation .
- Reactor setup : Use a Schlenk line under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group during palladium-catalyzed cross-couplings .
Methodological Challenges and Solutions
Q. How to address low reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Statistical quality control : Use Hotelling’s T² charts to detect batch-to-batch variability in purity (>99% HPLC) .
Q. What advanced techniques validate hydrogen-bonding interactions in crystal structures?
- Hirshfeld surface analysis : Map dₑ and dᵢ distances using CrystalExplorer to quantify intermolecular interactions (e.g., N–H···Cl hydrogen bonds) .
- SCXRD at low temperature (100 K) : Resolve disorder in the chloromethyl group using synchrotron radiation (e.g., λ = 0.7107 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
